Commercial Purity Benchmark: 1‑(6‑Chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone vs. 1‑(Imidazo[1,2‑b]pyridazin‑3‑yl)ethanone
When sourcing the 3‑acetyl‑imidazo[1,2‑b]pyridazine scaffold, the 6‑chloro derivative offers a documented minimum purity of 95–97 %, which is at least equivalent to the 95 % minimum purity specified for the non‑halogenated analog 1‑(imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (CAS 453548‑65‑7) [REFS‑1][REFS‑2]. This parity in purity eliminates concerns that the additional halogen substituent introduces purification challenges, while retaining the synthetic advantages of the 6‑chloro handle.
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | ≥95 % (AKSci); 97 % (Bide Pharmatech) |
| Comparator Or Baseline | 1‑(Imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (CAS 453548‑65‑7): ≥95 % (AKSci) |
| Quantified Difference | Equivalent or superior (target 95–97 % vs. comparator 95 %) |
| Conditions | Vendor technical datasheets; purity determined by HPLC or NMR as per supplier quality control. |
Why This Matters
Procurement teams can substitute the 6‑chloro compound without sacrificing purity, gaining the additional C‑6 reactivity that is absent in the unsubstituted analog.
